6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with significant applications in medicinal chemistry. It is primarily used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves multiple steps. One common method includes the reaction of 2-chloro-5-methylpyridine with cyclohexylamine, followed by bromination and cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core . The reaction conditions typically involve the use of solvents like toluene and reagents such as lithium diisopropylamide (LDA) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine).
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: The compound can form various cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is extensively used in scientific research, particularly in the development of cancer therapeutics. It serves as a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors, which are crucial in the treatment of various cancers . Additionally, it is used in the study of enzyme inhibition and as a building block in the synthesis of complex organic molecules .
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes involved in cell cycle regulation, particularly cyclin-dependent kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells . The molecular targets include CDK4 and CDK6, which are critical for the progression of the cell cycle from the G1 to the S phase .
Comparison with Similar Compounds
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-amine
Uniqueness: Compared to similar compounds, 6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one exhibits higher specificity and potency in inhibiting CDK4 and CDK6. Its unique cyclohexyl group enhances its binding affinity and selectivity, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C14H15BrClN3O |
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Molecular Weight |
356.64 g/mol |
IUPAC Name |
6-bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H15BrClN3O/c1-8-10-7-17-14(16)18-12(10)19(13(20)11(8)15)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
InChI Key |
OXERZWNTHHIQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)Cl)C3CCCCC3)Br |
Origin of Product |
United States |
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